5-(1-Isocyanatoethyl)pyrimidine
Description
5-(1-Isocyanatoethyl)pyrimidine (CAS: 179322-40-8) is a pyrimidine derivative featuring an isocyanato (-NCO) functional group attached to the ethyl side chain at the 5-position of the pyrimidine ring (C₇H₇N₃O) .
Properties
CAS No. |
179322-40-8 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.153 |
IUPAC Name |
5-(1-isocyanatoethyl)pyrimidine |
InChI |
InChI=1S/C7H7N3O/c1-6(10-5-11)7-2-8-4-9-3-7/h2-4,6H,1H3 |
InChI Key |
IUSDHOYIFJSDFX-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=CN=C1)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Functional Groups and Reactivity
The biological and chemical properties of pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis:
Key Differences :
- This compound: The -NCO group enables nucleophilic reactions (e.g., with amines or alcohols), making it useful in polymer chemistry.
- Thiophene-substituted pyrimidines (3a-d) : These compounds exhibit strong DNA interaction (groove/electrostatic binding) and cytotoxicity (e.g., 3a: 23.68% cell viability in MCF-7 cells). Their -C=O groups enhance hydrogen bonding with biological targets .
- The iodine derivative in showed one-dimensional chain formation via N–H···O hydrogen bonds, influencing crystal packing .
Antimicrobial Activity
- Thiophene derivatives (3b, 3e) : Showed superior antibacterial activity against E. coli and S. aureus compared to ciprofloxacin (inhibition zones: 18–22 mm) .
- This compound: No direct data, but isocyanates are generally reactive and may exhibit toxicity rather than selective antimicrobial effects.
Cytotoxicity
- Thiophene derivatives : Compound 3a reduced MCF-7 cell viability to 23.68% via DNA interaction and apoptosis .
- Haloethyl pyrimidines: Limited cytotoxicity data, but halogenation often enhances anticancer activity .
- Isocyanatoethyl derivative : Unreported, though isocyanates may induce cytotoxicity through protein crosslinking.
DNA Binding
Pharmacokinetic and ADME Properties
- Thiophene derivatives : Exhibit good oral bioavailability (75–80%), low toxicity (LD₅₀ > 500 mg/kg), and compliance with Lipinski’s rules .
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